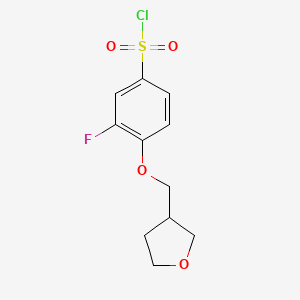

3-Fluoro-4-(oxolan-3-ylmethoxy)benzene-1-sulfonyl chloride

Description

Properties

IUPAC Name |

3-fluoro-4-(oxolan-3-ylmethoxy)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClFO4S/c12-18(14,15)9-1-2-11(10(13)5-9)17-7-8-3-4-16-6-8/h1-2,5,8H,3-4,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFOTUGCDSIFJEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1COC2=C(C=C(C=C2)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClFO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Attachment of Oxolan-3-ylmethoxy Group

The oxolan-3-ylmethoxy substituent is introduced by etherification of the fluorinated sulfonyl chloride intermediate with oxolan-3-ylmethanol:

Nucleophilic Substitution: The hydroxyl group of oxolan-3-ylmethanol reacts with the aromatic sulfonyl chloride under basic conditions (e.g., in the presence of pyridine or triethylamine) to form the corresponding sulfonate ester ether linkage.

Reaction Conditions: Typically conducted at controlled temperatures to prevent side reactions, with solvents such as dichloromethane or other inert organic solvents facilitating the reaction.

Purification: The crude product is purified by recrystallization or chromatographic techniques to achieve high purity suitable for further applications.

Comparative Table of Synthetic Features

Detailed Research Findings and Notes

Selectivity and Reactivity: The presence of fluorine on the aromatic ring influences the regioselectivity of sulfonylation and subsequent substitutions. Fluorine’s electron-withdrawing effect directs sulfonylation para to itself, facilitating the desired substitution pattern.

Catalyst and Solvent Effects: Use of alkali metal fluorides as catalysts in high-boiling solvents like sulfolane enhances fluorination steps but requires strict temperature control to avoid decomposition.

Purification Challenges: Due to the presence of reactive sulfonyl chloride groups, care must be taken during purification to avoid hydrolysis or side reactions. Chromatography under anhydrous conditions or recrystallization under inert atmosphere is recommended.

Scale-up Considerations: Industrial synthesis may employ continuous flow reactors for better heat and mass transfer, improving yield and safety profiles during chlorosulfonation and etherification steps.

Summary Table of Key Preparation Parameters

Chemical Reactions Analysis

3-Fluoro-4-(oxolan-3-ylmethoxy)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines or alcohols.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.

Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid and hydrochloric acid.

Common reagents used in these reactions include bases (e.g., potassium carbonate), nucleophiles (e.g., amines, alcohols), and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that sulfonyl chlorides can serve as intermediates in the synthesis of various pharmaceuticals, particularly those targeting cancer pathways. The incorporation of fluoro groups can enhance the pharmacological properties of the resulting compounds. For instance, derivatives of 3-fluoro-4-(oxolan-3-ylmethoxy)benzene-1-sulfonyl chloride have been explored for their ability to inhibit specific cancer cell lines, demonstrating promising cytotoxic effects.

Antiviral Agents

The compound has potential applications in developing antiviral medications. Sulfonyl chlorides are known to modify biological molecules, which can lead to the inhibition of viral replication processes. Studies are ongoing to evaluate the efficacy of this compound in inhibiting viral enzymes.

Organic Synthesis

Building Block for Complex Molecules

this compound is utilized as a versatile building block in organic synthesis. Its sulfonyl chloride functionality allows it to participate in nucleophilic substitution reactions, facilitating the formation of various derivatives and complex organic frameworks.

Synthesis of Fluorinated Compounds

The presence of a fluorine atom in its structure enhances its utility in synthesizing fluorinated compounds, which are increasingly important in pharmaceuticals and agrochemicals due to their improved biological activity and stability.

Materials Science

Polymer Chemistry

This compound can be employed in polymer chemistry as a monomer or modifier. Its reactive sulfonyl chloride group can be used to create sulfonated polymers, which exhibit enhanced thermal stability and mechanical properties. These materials have applications in membranes for fuel cells and other energy-related technologies.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro using derivatives synthesized from the compound. |

| Study B | Organic Synthesis | Developed a novel synthetic route utilizing this compound as a key intermediate for complex molecule synthesis. |

| Study C | Material Properties | Investigated the use of sulfonated polymers derived from this compound in fuel cell applications, showing improved conductivity and durability. |

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(oxolan-3-ylmethoxy)benzene-1-sulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophilic sites on target molecules. This reactivity allows it to modify proteins, enzymes, and other biomolecules by forming covalent bonds with specific functional groups such as thiols, amines, and hydroxyls. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .

Comparison with Similar Compounds

Structural and Electronic Differences

The compound’s unique structural features differentiate it from other sulfonyl chloride derivatives:

Key Observations :

Physical and Spectroscopic Properties

- 1H-NMR : Benzyloxy-substituted analogs (e.g., Compound 38) show aromatic proton shifts at δ 7.5–8.0 ppm, while the oxolane group would introduce distinct signals for its methylene (δ 3.5–4.0 ppm) and cyclic ether protons (δ 1.8–2.5 ppm) .

- Melting Points : Fluorinated derivatives like Compound 38 are solids (melting points >100°C), whereas trifluoromethyl analogs (e.g., ) may exist as oils due to reduced crystallinity.

Biological Activity

3-Fluoro-4-(oxolan-3-ylmethoxy)benzene-1-sulfonyl chloride, with the chemical formula C11H12ClFO4S and CAS Number 1308327-46-9, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound features a sulfonyl chloride group, which is known for its electrophilic nature, allowing it to participate in various nucleophilic substitution reactions. The presence of a fluorine atom and an oxolan-3-ylmethoxy group enhances its reactivity and solubility in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C11H12ClFO4S |

| Molecular Weight | 294.73 g/mol |

| CAS Number | 1308327-46-9 |

| Purity | ≥ 95% |

The primary mechanism of action for this compound involves its ability to form covalent bonds with nucleophiles, leading to the formation of sulfonamide derivatives. This reactivity is crucial for its potential therapeutic applications, particularly in enzyme inhibition.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing sulfonyl groups have shown effectiveness against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) .

Case Study:

A derivative of this compound was tested against MRSA and demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics such as tetracycline and ciprofloxacin .

Enzyme Inhibition

In silico docking studies suggest that the fluorine atom in the para position can enhance binding affinity to enzyme targets, potentially increasing inhibitory activity against cyclooxygenases (COX) and lipoxygenases (LOX), which are critical in inflammatory pathways .

Table: Inhibitory Activity Against Enzymes

| Compound | Target Enzyme | IC50 (μM) |

|---|---|---|

| This compound | COX-2 | 10.4 |

| Similar Compound A | LOX-5 | 5.4 |

| Similar Compound B | AChE | 19.2 |

Structure-Activity Relationship (SAR)

The biological activity of sulfonyl chlorides can be significantly influenced by their structural components. The presence of electron-withdrawing groups like fluorine enhances the electrophilicity of the sulfonyl chloride, improving its reactivity with nucleophiles .

Key Findings:

- Fluorine Substitution: Enhances enzyme binding and increases biological activity.

- Oxolan Group: Improves solubility and stability in biological systems.

- Sulfonyl Chloride Group: Acts as a reactive site for nucleophilic attack.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-fluoro-4-(oxolan-3-ylmethoxy)benzene-1-sulfonyl chloride?

- Methodological Answer : The synthesis of sulfonyl chlorides typically involves sulfonation followed by chlorination. For derivatives with ether-linked substituents (e.g., oxolane), a multi-step approach is often employed:

Sulfonation : React 3-fluoro-4-hydroxybenzene with chlorosulfonic acid to yield the sulfonic acid intermediate.

Etherification : Introduce the oxolan-3-ylmethoxy group via nucleophilic substitution using oxolan-3-ylmethanol and a base (e.g., NaH) in anhydrous DMF .

Chlorination : Treat the sulfonic acid intermediate with PCl₅ or SOCl₂ under reflux in an inert solvent (e.g., dichloromethane) to form the sulfonyl chloride .

Key Considerations : Monitor reaction progress via TLC or LC-MS. Purify intermediates via column chromatography to avoid side products.

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Methods :

- NMR Spectroscopy : Use ¹H, ¹³C, and ¹⁹F NMR to confirm substitution patterns and the integrity of the oxolane ring. Compare chemical shifts with analogous sulfonyl chlorides (e.g., 3-chloro-4-methylbenzene-1-sulfonyl chloride) .

- Mass Spectrometry : High-resolution MS (HRMS) or LC-MS can verify molecular weight and detect impurities. Cross-reference with databases like NIST for fragmentation patterns .

- Elemental Analysis : Confirm stoichiometry (C, H, S, Cl, F) to ensure no residual solvents or unreacted precursors .

Q. What safety protocols are critical when handling this compound?

- Handling Guidelines :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use a fume hood to avoid inhalation of vapors .

- Storage : Store in a sealed, desiccated container at 2–8°C to prevent hydrolysis. Avoid contact with moisture or bases, which may trigger decomposition .

- Emergency Measures : For skin contact, rinse immediately with water for 15 minutes. For spills, neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How does the oxolane substituent influence the reactivity of the sulfonyl chloride group?

- Mechanistic Insights :

- The oxolane ring’s electron-donating methoxy group may slightly deactivate the sulfonyl chloride toward nucleophilic substitution by increasing electron density at the sulfur atom. However, steric hindrance from the oxolane’s tetrahydrofuran-like structure could further modulate reactivity .

- Experimental Validation : Compare reaction rates with simpler analogs (e.g., 4-fluorobenzenesulfonyl chloride) in nucleophilic substitution reactions (e.g., with amines). Use kinetic studies (UV-Vis or HPLC) to quantify differences .

Q. What computational methods can predict the compound’s stability under varying pH conditions?

- Computational Approach :

DFT Calculations : Optimize the molecular geometry using B3LYP/6-31G(d) to assess charge distribution and identify vulnerable bonds (e.g., S–Cl).

Hydrolysis Simulation : Model the reaction pathway in aqueous environments at different pH levels (acidic, neutral, basic) using molecular dynamics (MD) .

Predicted Outcomes : The sulfonyl chloride is likely stable in acidic conditions but hydrolyzes rapidly in basic media to form the sulfonate.

Q. How can contradictory data regarding the compound’s solubility be resolved?

- Data Reconciliation Strategy :

- Solubility Profiling : Conduct systematic studies in polar (e.g., DMSO, acetonitrile) and nonpolar solvents (e.g., hexane) at controlled temperatures (25°C, 40°C).

- Contradiction Sources : Discrepancies may arise from impurities (e.g., residual oxolane derivatives) or hydration states. Use Karl Fischer titration to quantify water content .

- Cross-Validation : Compare results with structurally similar compounds (e.g., 4-(dimethylamino)benzene-1-sulfonyl chloride) to identify trends in substituent effects .

Q. What are the applications of this compound in proteomics or medicinal chemistry?

- Research Applications :

- Protein Modification : The sulfonyl chloride group reacts selectively with lysine residues or N-terminal amines, enabling site-specific protein labeling. Optimize reaction conditions (pH 7–8, 4°C) to minimize denaturation .

- Drug Discovery : Use as a building block for sulfonamide-based inhibitors. For example, conjugate with heterocyclic amines to target enzymes like carbonic anhydrase .

Case Study : Analogous compounds (e.g., 3-(cyclopropylcarbamoyl)benzene-1-sulfonyl chloride) have been used to study protein-ligand interactions via X-ray crystallography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.